methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, reaction conditions, and any purification steps.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or computational methods, to determine the compound’s three-dimensional structure and any important structural features.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Structural and Spectral Studies
- Structural Analysis : Research by Viveka et al. (2016) on a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, focused on its structural and spectral characteristics using NMR, FT-IR spectroscopy, and X-ray diffraction. This kind of analysis is essential for understanding the molecular structure and properties of compounds.
Synthesis and Characterization
- Novel Synthesis Approaches : Bhat et al. (2016) detailed the synthesis of new 1,2,3-triazolyl pyrazole derivatives, including a compound closely related to the one . They characterized these compounds using various spectroscopic methods and analyzed their antimicrobial and antioxidant activities Bhat et al., (2016).
Antimicrobial and Antioxidant Activities
- Biological Activities : The study by Bhat et al. (2016) also highlighted that some synthesized compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating potential for pharmaceutical applications.
Other Applications
- Molecular Targeted Therapy : A paper by Liu et al. (2017) discussed the synthesis of 3-phenyl-1H-pyrazole derivatives, which are important intermediates for creating biologically active compounds. These derivatives have shown potential in molecular targeted therapy for cancer.
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or areas of study.
properties
IUPAC Name |
methyl 2-[3-(aminomethyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-21-12(20)10-6-11(13(14,15)16)18-19(10)9-4-2-3-8(5-9)7-17/h2-6H,7,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJWYEUMRGEXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2=CC=CC(=C2)CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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